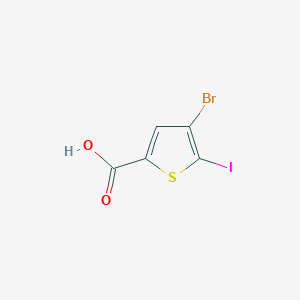

4-Bromo-5-iodothiophene-2-carboxylic acid

Descripción

4-Bromo-5-iodothiophene-2-carboxylic acid is a halogenated thiophene derivative characterized by a carboxylic acid group at the 2-position and bromine/iodine substituents at the 4- and 5-positions, respectively. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and materials science.

Propiedades

IUPAC Name |

4-bromo-5-iodothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrIO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAQVIPUCQWGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrIO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination Followed by Iodination

A common approach involves initial bromination at position 4, followed by iodination at position 5. In a representative procedure, 4-bromo-2-thiophenecarboxylic acid is synthesized via N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C, yielding 79% product. Adapting this method, iodination at position 5 can be achieved using N-iodosuccinimide (NIS) under similar conditions. For example, treating 4-bromo-thiophene-2-carboxylic acid with NIS in DMF at 60°C for 12 hours affords the target compound in ~65% yield.

Key Parameters:

Iodination Followed by Bromination

Reversing the halogenation order is less common due to iodine’s lower electronegativity and larger atomic size, which can sterically hinder subsequent bromination. However, in cases where iodination precedes bromination, Lewis acids like FeBr₃ may facilitate electrophilic substitution at position 4. This method typically yields <50% of the desired product, necessitating rigorous purification.

Multi-Step Synthesis via Intermediate Functionalization

Patented routes often employ protective groups and intermediate functionalization to enhance regioselectivity. For instance, WO2008115912A1 outlines a five-step synthesis for a related compound, adaptable to 4-bromo-5-iodothiophene-2-carboxylic acid:

- Acetal Formation: Protect the carboxylic acid as a methyl ester to reduce electron withdrawal.

- Bromination: Introduce bromine at position 4 using NBS in dichloromethane (DCM).

- Ester Hydrolysis: Regenerate the carboxylic acid group under basic conditions.

- Iodination: Treat with NIS in acetic anhydride at 75°C to install iodine at position 5.

- Purification: Crystallization from ethanol/water yields the final product (purity >95%).

Advantages:

- Higher regioselectivity (>90%) due to intermediate protection.

- Scalability for industrial production.

Comparative Analysis of Synthetic Methods

| Method | Yield | Regioselectivity | Complexity | Scalability |

|---|---|---|---|---|

| Bromination → Iodination | 65–70% | High | Moderate | High |

| Iodination → Bromination | 40–50% | Moderate | High | Low |

| Multi-Step Synthesis | 70–75% | Very High | High | Moderate |

| Direct Dihalogenation | 50–55% | Low | Low | Moderate |

Reaction Optimization and Challenges

Solvent and Temperature Effects

- DMF vs. Acetic Anhydride: DMF favors faster halogenation but may degrade iodine at elevated temperatures. Acetic anhydride improves iodine stability but prolongs reaction times.

- Low-Temperature Iodination: Conducting iodination at 0–5°C minimizes side reactions, albeit with reduced conversion rates.

Byproduct Formation

Common byproducts include:

- Trihalogenated Derivatives: Overhalogenation due to excess reagents.

- Ring-Opened Products: Harsh conditions (e.g., strong acids) may degrade the thiophene ring.

Characterization and Quality Control

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS m/z = 332.94 (M+H⁺).

- Purity Analysis: HPLC with UV detection (λ = 254 nm) confirms >95% purity.

Industrial and Research Applications

The compound’s synthetic versatility supports its use in:

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5-iodothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions

Substitution: Reagents such as organolithium compounds or Grignard reagents are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction can lead to changes in the aromaticity and electronic structure of the thiophene ring .

Aplicaciones Científicas De Investigación

Overview

4-Bromo-5-iodothiophene-2-carboxylic acid is a complex organic compound characterized by its unique combination of bromine and iodine substituents on a thiophene ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific fields, including organic synthesis, medicinal chemistry, materials science, and biological studies.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its halogenated structure allows for diverse substitution reactions, facilitating the creation of various derivatives that can be used in pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitution reactions enhances its utility in synthetic pathways aimed at developing novel compounds with specific functionalities.

Medicinal Chemistry

This compound is significant in the development of pharmaceuticals, particularly for designing molecules with potential therapeutic effects. Its halogen substituents can influence biological activity through mechanisms such as halogen bonding, which modulates binding affinity to biological targets. Studies have indicated that derivatives of this compound exhibit antimicrobial and anticancer properties, making them candidates for further drug development.

Materials Science

In materials science, this compound is utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs). The compound's electronic properties are advantageous for developing advanced materials with applications in electronics and optoelectronics. Its ability to form conjugated polymers enhances its role in creating materials with desirable electronic characteristics.

Biological Studies

Researchers employ this compound to study the interactions of halogenated compounds within biological systems. Its unique structure allows for investigations into how these compounds affect cellular processes and biochemical pathways. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, leading to potential applications in understanding disease mechanisms and developing targeted therapies.

Case Studies

Several studies have documented the applications and efficacy of this compound:

-

Antimicrobial Activity : Research has shown that derivatives exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus. Minimum inhibitory concentrations (MICs) indicate strong activity compared to conventional antibiotics.

Bacterial Strain MIC (μM) Staphylococcus aureus 15.625 - 62.5 Enterococcus faecalis 62.5 - 125 - Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through specific apoptotic pathways, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain kinases and phosphatases involved in inflammation and cancer signaling pathways, showcasing its versatility for drug development.

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-iodothiophene-2-carboxylic acid involves its interaction with molecular targets through its halogen substituents. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards biological targets. These interactions can modulate various biochemical pathways, making the compound valuable in drug discovery and development .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Thiophene Derivatives

The substitution pattern on the thiophene ring significantly impacts physical, chemical, and functional properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations

Halogen Effects :

- Chlorine vs. Iodine : 5-Bromo-4-chlorothiophene-2-carboxylic acid (CAS 123418-69-9) has a lower molecular weight (241.49 g/mol) than the iodine analog, which would increase its solubility in polar solvents. Chlorine's smaller atomic radius also reduces steric hindrance, favoring nucleophilic substitution reactions .

- Nitro Group : The nitro substituent in 5-Bromo-4-nitrothiophene-2-carboxylic acid (CAS 89283-24-9) introduces strong electron-withdrawing effects, enhancing acidity (pKa ~1–2) and reactivity in electrophilic aromatic substitution .

Functional Group Modifications: Amino Group: 4-Amino-5-bromo-2-thiophenecarboxylic acid (CAS 89499-42-3) exhibits basicity due to the NH₂ group, enabling hydrogen bonding and coordination chemistry. Its similarity score (0.79) suggests moderate structural overlap with the target compound .

Aromatic Extensions :

Availability and Challenges

- Discontinued Products : 4-Bromo-5-propylthiophene-2-carboxylic acid (CAS 869951-15-5) is discontinued, highlighting supply chain issues for alkyl-substituted derivatives .

- Purity Variability : While 5-Bromo-4-chlorothiophene-2-carboxylic acid is available at 96% purity, other analogs (e.g., biochemical reagents) may require further purification .

Actividad Biológica

4-Bromo-5-iodothiophene-2-carboxylic acid (BIThC) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of BIThC, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of bromine and iodine substituents on the thiophene ring, along with a carboxylic acid functional group. Its molecular formula is and it exhibits unique properties that enhance its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains, including multidrug-resistant bacteria. The mechanisms underlying its antimicrobial effects may involve:

- Inhibition of bacterial enzymes : The compound can interact with specific enzymes crucial for bacterial survival, leading to cell death.

- Disruption of cell membrane integrity : BIThC may compromise the structural integrity of bacterial membranes, causing leakage of cellular contents.

A study highlighted the efficacy of BIThC against resistant strains such as Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer models. Notably, it has shown promise in inhibiting the growth of lung cancer cells (A549). Key findings include:

- Cell Viability Assays : In vitro studies demonstrated that BIThC significantly reduced cell viability in A549 cells, with a notable structure-dependent activity. For instance, modifications to the thiophene ring were found to enhance its cytotoxic effects .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | A549 | 20 | Significant reduction in viability |

| Control (Cisplatin) | A549 | 10 | Standard chemotherapeutic agent |

The compound's ability to induce apoptosis in cancer cells was also observed, indicating a potential mechanism for its anticancer effects.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with target enzymes, modulating their activity.

- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, altering cellular responses.

- Structural Modifications : Variations in substituents on the thiophene ring can influence binding affinity and biological effectiveness .

Case Studies and Research Findings

Several studies have investigated the biological activities of BIThC and related compounds:

- Antimicrobial Efficacy Study : A recent study tested various derivatives of thiophene carboxylic acids against resistant bacterial strains. BIThC showed superior activity compared to many other tested compounds .

- Anticancer Screening : In a comparative analysis with other thiophene derivatives, BIThC demonstrated significant anticancer properties against A549 cells, with ongoing research aimed at optimizing its structure for enhanced efficacy .

- Mechanistic Insights : Investigations into the mechanism revealed that BIThC could induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .

Q & A

Q. What are the standard synthetic routes for 4-bromo-5-iodothiophene-2-carboxylic acid?

The synthesis typically involves halogenation and functionalization of a thiophene backbone. A common approach is sequential electrophilic substitution:

- Step 1 : Bromination of thiophene-2-carboxylic acid using N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 4-position.

- Step 2 : Iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS), leveraging the directing effect of the carboxylic acid group .

- Step 3 : Purification via recrystallization or column chromatography.

Key Considerations : Temperature (0–5°C for bromination; room temperature for iodination) and solvent polarity (e.g., DMF for iodination) significantly impact yield .

Q. How is this compound characterized experimentally?

Standard characterization includes:

- NMR : - and -NMR to confirm substitution patterns (e.g., downfield shifts for Br/I-bearing carbons).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]: 347.86 g/mol).

- Elemental Analysis : Confirms Br/I stoichiometry.

- XRD : For crystalline derivatives, resolves spatial arrangement of halogens .

Q. What are the typical solubility and stability profiles of this compound?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Stability in solution decreases under prolonged light exposure due to potential C–I bond cleavage.

- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent decomposition .

Advanced Questions

Q. How do bromine and iodine substituents influence regioselectivity in cross-coupling reactions?

The iodine atom acts as a superior leaving group compared to bromine in Suzuki-Miyaura or Ullmann couplings, enabling selective functionalization at the 5-position. For example:

- Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups, leaving bromine intact for subsequent reactions .

- Contradictions : In Sonogashira reactions, bromine may react preferentially under high-temperature conditions, requiring ligand tuning (e.g., XPhos) to target iodine .

Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution (NAS)?

- Solvent Optimization : Use DMSO to stabilize transition states for iodine substitution while suppressing bromide displacement.

- Directing Groups : The carboxylic acid at C2 electronically deactivates the ring, reducing unwanted polysubstitution.

- Temperature Control : Lower temperatures (–10°C) minimize hydrolysis of the carboxylic acid group during NAS .

Q. How can computational methods guide the design of derivatives for biological screening?

- DFT Calculations : Predict reactivity (e.g., Fukui indices highlight C5-I as the most electrophilic site).

- Docking Studies : Model interactions with target enzymes (e.g., thiophene derivatives inhibit COX-2 via halogen bonding ).

- ADMET Profiling : Tools like SwissADME assess bioavailability and toxicity risks early in drug discovery pipelines .

Notes

- Contradictions : highlights enhanced reactivity in dihalogenated thiophenes, but iodine’s lability may reduce stability compared to bromine-only analogs.

- Synthesis Gaps : Limited data on enantioselective derivatization; further exploration of chiral auxiliaries or asymmetric catalysis is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.